2-Isobutoxypyridine
Overview
Description
2-Isobutoxypyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of an isobutoxy group attached to the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
2-Isobutoxypyridine, also known as 2-(2-methylpropoxy)pyridine, is a type of pyridinylboronic acid . Pyridinylboronic acids are used as building blocks in organic synthesis . The primary targets of this compound are organic compounds that require boronic acids for their synthesis .
Mode of Action
The compound interacts with its targets through a process known as palladium-catalyzed cross-coupling . This process involves the reaction of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . The result of this interaction is the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic compounds .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of pyridinylboronic acids and esters . These pathways are crucial for the production of various organic compounds. The downstream effects include the creation of new organic compounds that can be used in various applications, including pharmaceuticals and materials science .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds, contributing to the diversity and complexity of organic chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other chemicals, temperature, pH, and solvent conditions . For instance, the palladium-catalyzed cross-coupling process requires specific conditions, such as the presence of a base and a suitable temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutoxypyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with isobutyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atom with the isobutoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Isobutoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions are common, where the isobutoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced pyridine derivatives.
Scientific Research Applications
2-Isobutoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Similar structure with a methoxy group instead of an isobutoxy group.
2-Ethoxypyridine: Contains an ethoxy group in place of the isobutoxy group.
2-Propoxypyridine: Features a propoxy group instead of an isobutoxy group.
Uniqueness
2-Isobutoxypyridine is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties compared to its analogs
Biological Activity
2-Isobutoxypyridine is a compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds, including this compound, possess antimicrobial properties against a range of bacteria and fungi. For instance, modifications in the structure can enhance their efficacy against specific pathogens.
- Anticancer Activity : Certain studies have evaluated the cytotoxic effects of pyridine derivatives on cancer cell lines. For example, similar compounds have demonstrated significant inhibition of cell growth in esophageal cancer cells (KYSE70 and KYSE150) with IC50 values in the low micromolar range .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Some studies suggest that pyridine derivatives may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
- Interaction with Cellular Targets : Molecular docking studies indicate that certain derivatives bind effectively to target proteins, such as METAP2 and EGFR, which are implicated in tumor growth and progression .
Case Studies and Research Findings
- Antitumor Activity : In a recent study, the compound exhibited potent cytotoxicity against esophageal cancer cells with an IC50 value as low as 0.655 µg/mL after 48 hours of treatment. This suggests a strong potential for development as an anticancer agent .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated that structural modifications could enhance activity against Gram-positive and Gram-negative bacteria .
- Mechanistic Insights : Research employing molecular docking techniques has provided insights into how these compounds interact with biological targets at the molecular level. Such studies are crucial for understanding their potential therapeutic applications .
Summary Table of Biological Activities
Properties
IUPAC Name |
2-(2-methylpropoxy)pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(2)7-11-9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQZRKIJQIXGHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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